![molecular formula C8H8F3NO2S B13587963 [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzyl chloride with difluoromethyl sulfonamide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to yield hydrocarbons.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield carboxylic acids, while reduction can produce hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll. By inhibiting PPO, the compound disrupts the formation of cell membranes, leading to the rapid drying and death of plant leaves. This mechanism makes it effective as a herbicide.
Comparación Con Compuestos Similares
Similar Compounds
Sulfentrazone: A similar compound with a difluoromethyl group and a sulfonamide moiety.
Fluorophenylmethanesulfonamide: Lacks the difluoromethyl group but shares similar chemical properties and applications.
Uniqueness
[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both difluoromethyl and fluorophenyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C8H8F3NO2S |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c9-7-3-5(8(10)11)1-2-6(7)4-15(12,13)14/h1-3,8H,4H2,(H2,12,13,14) |
Clave InChI |
PVSQYFZODFDICF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)F)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


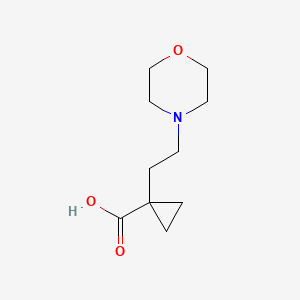
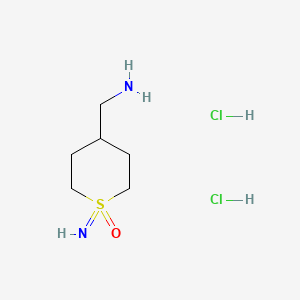
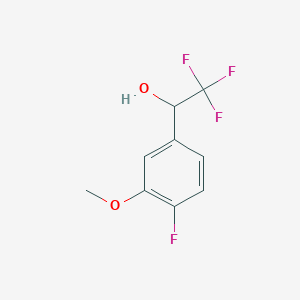

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
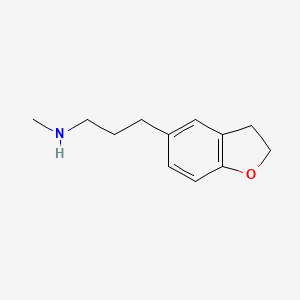
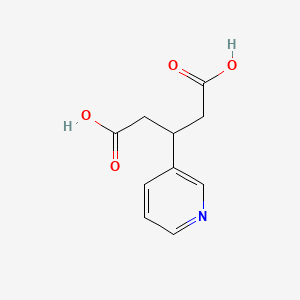
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
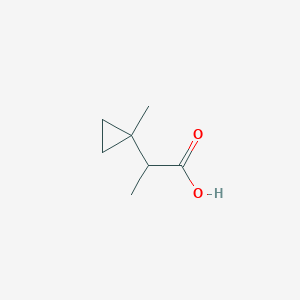
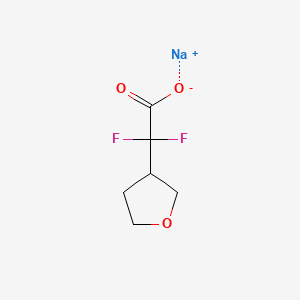
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
